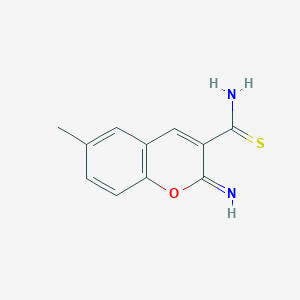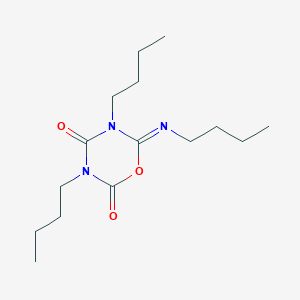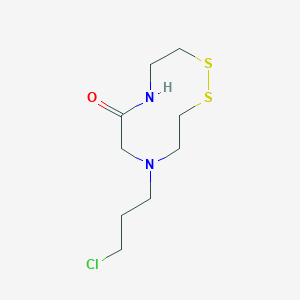
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dithiadiazecane ring with a chloropropyl substituent, making it a versatile molecule for chemical reactions and applications.
准备方法
The synthesis of 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one typically involves the reaction of 3-chloropropylamine with a suitable dithiadiazecane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反应分析
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The dithiadiazecane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide (for oxidation), and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dithiadiazecane ring may also interact with biological membranes, affecting their stability and permeability.
相似化合物的比较
Similar compounds to 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one include:
3-Chloropropyltrimethoxysilane: Used in surface modification and as a coupling agent.
3-Chloropropyltrichlorosilane: Employed in the synthesis of organosilicon compounds.
3-Chloropropylamine: A precursor in the synthesis of various organic compounds.
What sets this compound apart is its unique dithiadiazecane ring, which imparts distinct chemical properties and reactivity compared to other chloropropyl-containing compounds.
属性
CAS 编号 |
919344-48-2 |
|---|---|
分子式 |
C9H17ClN2OS2 |
分子量 |
268.8 g/mol |
IUPAC 名称 |
8-(3-chloropropyl)-1,2,5,8-dithiadiazecan-6-one |
InChI |
InChI=1S/C9H17ClN2OS2/c10-2-1-4-12-5-7-15-14-6-3-11-9(13)8-12/h1-8H2,(H,11,13) |
InChI 键 |
IDJYKHDHJGBODD-UHFFFAOYSA-N |
规范 SMILES |
C1CSSCCN(CC(=O)N1)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
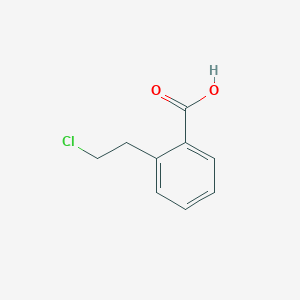
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)

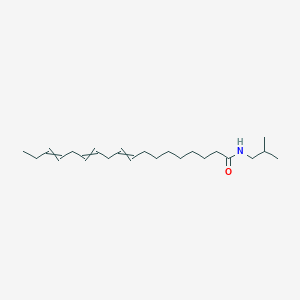
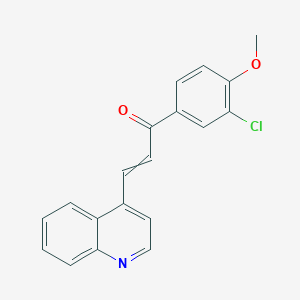
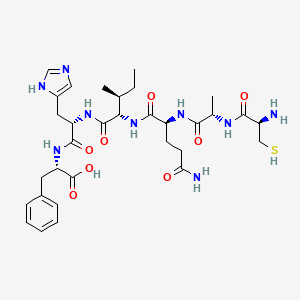

![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)
